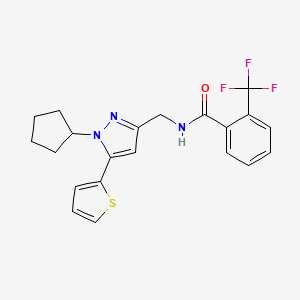

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3OS/c22-21(23,24)17-9-4-3-8-16(17)20(28)25-13-14-12-18(19-10-5-11-29-19)27(26-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQTXNVFVTQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound is characterized by several key components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Cyclopentyl Group : A five-membered saturated ring that enhances lipophilicity.

- Thiophene Ring : A five-membered ring containing sulfur, contributing to electronic properties.

- Trifluoromethyl Group : A highly electronegative group that can affect the compound's reactivity and interaction with biological targets.

The molecular formula is with a molecular weight of approximately 419.53 g/mol. The presence of trifluoromethyl and thiophene groups suggests potential interactions with various biological pathways, making it a candidate for drug development.

Preliminary studies indicate that compounds similar to this compound may interact with specific molecular targets associated with inflammation and pain pathways. These interactions could modulate the activity of enzymes or receptors, leading to therapeutic effects against inflammatory conditions.

Key Biological Activities

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .

- Anticancer Potential : Similar pyrazole derivatives have shown cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .

- Neurological Applications : Its role as a positive allosteric modulator of mGluR5 suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety.

Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against MCF-7 and U-937 cell lines, indicating potential for further development as anticancer agents .

Inhibition of COX Enzymes

A series of sulfonamide-containing pyrazole derivatives were evaluated for their ability to inhibit COX enzymes in vitro. The findings revealed that certain structural modifications could enhance selectivity and potency against COX-2, a key target for anti-inflammatory drugs .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.65 | MCF-7 |

| Compound B | 2.41 | HeLa |

| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | 0.48 | HCT-116 |

Pharmacological Profile

The pharmacological profile of this compound indicates low cytotoxicity alongside potent biological activity, making it an attractive candidate for further drug development aimed at treating inflammatory diseases and cancers .

Comparison with Similar Compounds

Key Structural Features :

- Thiophene substituent : Enhances π-π stacking interactions and modulates electronic properties.

- Trifluoromethylbenzamide : Introduces hydrophobicity and metabolic stability.

Comparison with Structurally Similar Compounds

Pyrazole-Benzamide Derivatives with Varied Substituents

Compounds 8a–8k () share a pyrazole-benzamide scaffold but differ in substituents. For example:

- 8a : Contains a (4-methoxy-2,3-dimethylbenzylidene)hydrazinyl group.

- 8k : Features a (2-methoxypyrimidin-5-yl)methylene substituent.

Table 1: Physical and Spectral Properties

| Compound | Substituent (R-group) | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| 8a | 4-methoxy-2,3-dimethylbenzylidene | 177–217 | 58–70 | IR: C=O stretch at 1680 cm⁻¹; ¹H NMR: δ 8.2 (s, NH) |

| Target | Thiophen-2-yl, cyclopentyl | Not reported | Not reported | Predicted IR: ~1675 cm⁻¹ (amide C=O); ¹³C NMR: δ 120–125 (CF₃) |

Heterocyclic Modifications in Pyrazole-Based Compounds

- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (): Structural difference: Cyclopropyl substituent at C5 vs. thiophen-2-yl in the target compound. Molecular weight: 377.4 (cyclopropyl analog) vs. ~393.4 (target, estimated based on thiophene’s formula).

- N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (): Replaces benzamide with a benzothiazole ring.

Pharmacological Context: Acrizanib ()

- Pyrazole core : Critical for binding to kinase ATP pockets.

- Trifluoromethyl group : Enhances potency and pharmacokinetics.

- Topical ocular delivery : Highlights the importance of substituent choice for bioavailability.

However, the cyclopentyl group may reduce solubility compared to Acrizanib’s methylpyrimidine substituent, necessitating formulation optimization for topical delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.